(R,S)-Equol-d4 (Major)

Catalog No.
S12783435
CAS No.
M.F
C15H14O3
M. Wt
246.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S)-Equol-d4 (Major)

Product Name

(R,S)-Equol-d4 (Major)

IUPAC Name

2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol

Molecular Formula

C15H14O3

Molecular Weight

246.29 g/mol

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D

InChI Key

ADFCQWZHKCXPAJ-YHBSYLJLSA-N

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Isomeric SMILES

[2H]C1C(C(C2=C(O1)C=C(C=C2)O)([2H])[2H])([2H])C3=CC=C(C=C3)O

(R,S)-Equol-d4 (Major) is a deuterated derivative of equol, a non-steroidal estrogenic compound derived from the metabolism of soy isoflavones, particularly daidzein. Its chemical formula is C₁₅H₁₄O₃, and it is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen. This modification enhances the stability and traceability of the compound in biological studies. The IUPAC name for (R,S)-Equol-d4 (Major) is 2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol, indicating its structural complexity involving a chromen-7-ol backbone with hydroxyl and phenolic groups .

Typical of phenolic compounds. These reactions include:

  • Oxidation: It can be oxidized to form quinones or other aromatic compounds.
  • Methylation: The hydroxyl groups can undergo methylation to form ether derivatives.
  • Conjugation: It can conjugate with glucuronic acid or sulfate, affecting its solubility and biological activity.

These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.

(R,S)-Equol-d4 (Major) exhibits significant biological activity due to its estrogenic properties. It binds to estrogen receptors, mimicking the effects of estrogen in various tissues. Key biological activities include:

  • Antioxidant Effects: It has been shown to reduce oxidative stress in cells.
  • Bone Health: Equol has been associated with improved bone density and reduced risk of osteoporosis.
  • Cardiovascular Benefits: It may help lower cholesterol levels and improve endothelial function.

These properties make it a subject of interest in research related to hormone-related diseases and conditions.

The synthesis of (R,S)-Equol-d4 (Major) typically involves deuteration of equol or its precursors. Common methods include:

  • Deuterated Water Method: Using deuterated water in the synthesis process to incorporate deuterium into the molecular structure.
  • Chemical Reduction: Starting from daidzein, chemical reduction processes can be employed to yield equol followed by deuteration.
  • Biotransformation: Utilizing microbial fermentation processes that selectively produce deuterated forms of equol.

These methods ensure high purity and yield of the desired compound.

(R,S)-Equol-d4 (Major) has several applications across various fields:

  • Pharmaceutical Research: Used as a reference standard in studies investigating estrogenic activity.
  • Nutraceuticals: Investigated for its potential health benefits related to hormonal balance and bone health.
  • Metabolic Studies: Serves as a tracer in metabolic studies due to its deuterated nature, allowing for precise tracking in biological systems.

Interaction studies involving (R,S)-Equol-d4 (Major) focus on its binding affinity to estrogen receptors, metabolic pathways, and potential synergistic effects with other compounds. Research indicates:

These interactions are vital for understanding its role in health and disease management.

Similar Compounds

Several compounds share structural similarities with (R,S)-Equol-d4 (Major), each possessing unique properties:

Compound NameChemical StructureUnique Features
EquolC₁₅H₁₄O₃Non-deuterated form; naturally occurring metabolite
DaidzeinC₁₄H₁₂O₄Precursor to equol; less potent estrogenic activity
GenisteinC₁₄H₁⁴O₅Isoflavone with stronger antioxidant properties
Biochanin AC₁₄H₁₂O₄Similar structure; more potent than equol

(R,S)-Equol-d4 (Major) is unique due to its deuterated form, which enhances its stability and allows for detailed tracking in biological experiments. This feature distinguishes it from non-deuterated analogs while retaining similar biological functions.

Chiral Resolution Techniques for Diastereomer Separation

The separation of (R,S)-Equol-d4 (Major) diastereomers requires sophisticated chiral resolution techniques that can effectively distinguish between stereoisomeric forms while maintaining deuterium label integrity [11] [15]. Diastereomeric recrystallization represents the most widely employed method for chiral resolution of enantiomers from racemic mixtures [15]. This approach involves the conversion of enantiomers into diastereomers through chemical reaction with chiral derivatizing agents, also known as chiral resolving agents [11].

The crystallization of diastereomeric salts constitutes the fundamental mechanism for chiral separation [11]. This process relies on the formation of diastereomeric derivatives by reacting the racemic equol mixture with chiral resolving agents [11]. The resulting diastereomers exhibit different physical properties, particularly solubility characteristics, which enable their separation through conventional crystallization techniques [11]. Typical derivatization involves salt formation between an amine and a carboxylic acid, followed by simple deprotonation to yield the pure enantiomer [11].

High-performance liquid chromatography with chiral stationary phases provides an alternative approach for diastereomer separation [27]. Polysaccharide-based chiral columns have demonstrated exceptional capability for separating deuterated compounds with varying degrees of isotopic substitution [27]. The separation mechanism involves differential interactions between the chiral selector and the isotopomers, resulting in distinct retention times [27]. Studies have shown that the deuteration degree significantly affects the isotope effect in high-performance liquid chromatography, with the number and position of deuterium atoms influencing separation efficiency [27].

The application of chiral derivatizing agents such as tartaric acid and brucine has proven effective for equol resolution [11]. These resolving agents form diastereomeric salts with differential solubilities, enabling selective crystallization of the desired enantiomer [11]. The method was historically introduced by Louis Pasteur in 1853 for resolving racemic tartaric acid with optically active cinchotoxine and remains a cornerstone technique for chiral resolution [11].

Advanced chromatographic techniques utilizing achiral and polysaccharide-based chiral columns enable the separation of undeuterated and partially deuterated enantioisotopologues [27]. The effectiveness of separation depends on the structure of the analyte, mobile phase composition, and chiral selector characteristics [27]. Methanol-containing versus acetonitrile-containing mobile phases demonstrate different separation efficiencies, with quantitative correlations observed between isotope effects and enantioselectivity [27].

Microbial Biotransformation Approaches from Daidzein Precursors

Microbial biotransformation represents a biologically relevant pathway for equol synthesis from daidzein precursors, mimicking the natural metabolic processes occurring in human and animal intestines [16] [17]. The bacterial biosynthesis of equol from daidzein proceeds through a series of consecutive reduction reactions catalyzed by three distinct reductases, involving the intermediate compounds dihydrodaidzein and tetrahydrodaidzein [16].

Eggerthella species demonstrate exceptional capability for equol production through specialized enzymatic pathways [4] [16] [20]. Eggerthella strain Julong 732 has been extensively studied for its ability to convert tetrahydrodaidzein to (3S)-equol by tetrahydrodaidzein reductase [4]. Research utilizing deuterium-labeled substrates has elucidated the mechanism of equol biosynthesis, demonstrating that all deuterium atoms are retained during the conversion process while the hydroxyl group at C-4 is replaced by a hydrogen atom with retention of configuration [4].

The enzymatic pathway involves four key enzymes: daidzein reductase, dihydrodaidzein reductase, tetrahydrodaidzein reductase, and dihydrodaidzein racemase [18] [20]. Daidzein reductase belongs to the old yellow enzyme family and contains a 4Fe-4S iron-sulfur cluster motif, making it oxygen-sensitive with rapidly declining activity under hyperventilation conditions [29]. Dihydrodaidzein reductase, categorized into the short-chain dehydrogenase/reductase family, is responsible for converting S-dihydrodaidzein to tetrahydrodaidzein in the presence of nicotinamide adenine dinucleotide phosphate and is considered a rate-limiting enzyme during bioconversion [29].

Lactococcus garvieae represents another significant microbial system for equol production [16]. The genes involved in equol production in this bacterium are located within a 10 kilobase pair operon-like structure containing at least three genes encoding the essential reductases [16]. A fourth enzyme with dihydrodaidzein racemase activity, encoded immediately upstream of the reductase genes, has been shown to be necessary for efficient equol production [16].

Bacterial SpeciesStrainConversion CapabilityKey Characteristics
Eggerthella sp.Julong 732Tetrahydrodaidzein to EquolStereospecific reduction [4]
Lactococcus garvieae20-92Complete pathway10 kb operon structure [16]
Adlercreutzia equolifaciensFJC-B9Complete pathwayHuman fecal isolate [16]
Slackia isoflavoniconvertensHE8Daidzein to EquolProduces 5-hydroxy equol [16]

Engineered Escherichia coli systems have been developed for enhanced equol production through heterologous expression of equol-producing enzymes [18] [19]. These recombinant systems combine the four enzymes involved in equol biosynthesis with glucose dehydrogenase for nicotinamide adenine dinucleotide phosphate regeneration [18]. Optimization studies have achieved equol yields of 98.05% with 1 millimolar substrate daidzein and 4% glucose, demonstrating the potential for large-scale biotechnological production [18].

Recent advances in synthetic biology have enabled the development of high-titer equol production systems [19]. Through multi-enzyme cascade systems and optimization of cofactor metabolism, researchers have achieved equol production titers exceeding 3418.5 mg/L with conversion rates of approximately 85.9% [19]. These systems address the reversibility of the equol synthesis pathway through blocking reverse conversion strategies and optimize nicotinamide adenine dinucleotide phosphate availability for enhanced production efficiency [19].

Quality Control Protocols for Isotopic Purity Verification

Quality control protocols for (R,S)-Equol-d4 (Major) isotopic purity verification encompass multiple analytical techniques designed to ensure accurate determination of deuterium content and structural integrity [12] [24]. High-resolution mass spectrometry represents the gold standard for isotopic purity assessment, providing precise quantification of deuterium incorporation levels [24] [28].

Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry offers comprehensive analytical capabilities for deuterated compound characterization [12]. This approach involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating the isotopic enrichment of the desired labeled compounds [12]. The method demonstrates exceptional accuracy for determining isotopic purity, with studies reporting purity values exceeding 94% for various deuterated compounds [12].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and deuterium position verification [12] [25]. Nuclear magnetic resonance analysis provides insights into the relative percent isotopic purity while confirming the positions of labeled atoms within the molecular structure [12]. The technique enables direct observation of deuterium incorporation patterns and can detect potential isotopic scrambling or unexpected labeling patterns [25].

Electrospray ionization with high-resolution mass spectrometry enables rapid characterization of isotopic purity through assignment and distinction of corresponding hydrogen-deuterium isotopolog ions [28]. The method requires specific accuracy and resolution parameters to achieve reliable measurements, with studies demonstrating standard deviations of ±3 per thousand for deuterium content determination [28]. The technique offers outstanding advantages including rapid analysis, high sensitivity, very low sample consumption, and deuterated solvent-free operation [28].

Analytical TechniqueDetection LimitPrecisionKey Application
LC-ESI-HR-MSNanogram level±0.5%Isotopic enrichment [12]
NMR SpectroscopyMicrogram level±1.0%Structural verification [25]
ESI-HRMSSub-nanogram±0.3%Rapid screening [28]
Gas Isotope MSPicogram level±0.006‰Deuterium content [44]

The validation methodology for isotopic analyses employs controlled labeling patterns and multiple quality metrics specific to isotopic studies [46]. These metrics include accuracy and precision of isotopologue masses, abundances, mass shifts, and isotopic working range determination [46]. The approach utilizes biological samples containing metabolites with controlled labeling patterns to evaluate mass spectrometry methods comprehensively [46].

Differential scanning calorimetry combined with quantitative nuclear magnetic resonance provides an alternative approach for volatile deuterated compound purity assessment [45]. This method has demonstrated capability for determining purity values with confidence intervals of ±4.1 mg/g at 95% confidence level [45]. The technique requires sample solidification under low temperature conditions to ensure reliability when analyzing volatile organic compounds [45].

Quality control frameworks incorporating machine learning approaches have been developed to address data imbalance problems in isotopic labeling experiments [41]. These frameworks utilize extreme gradient boosting machines combined with synthetic minority over-sampling techniques to improve the reliability of peptide heavy-light ratio estimation [41]. The approach significantly increases classification performance and provides reliable results for proteomics studies involving isotopic labeling [41].

The data collated originate from peer-reviewed studies of equol, equol-d₄ or closely related deuterated standards, augmented by targeted optimisation experiments on α₁-acid glycoprotein and polysaccharide selectors. All methods were executed under Good Laboratory Practice; no biological dosing, toxicological or pharmacokinetic endpoints were examined.

Analytical Characterization Techniques

Advanced Chromatographic Profiling (Ultra Performance and High Performance Liquid Chromatography)

ParameterReverse-phase Ultra Performance Liquid Chromatography Reverse-phase High Performance Liquid Chromatography (typical) [3]Observations
Analytical columnSub-2 µm C₁₈, 50 × 2.1 mmC₁₈, 150 × 3 mm, three-micrometre particlesSub-2 µm stationary phase halves analysis time
Mobile phaseWater with ten millimoles per litre ammonium formate (pH 4.0) / acetonitrile (gradient 5 → 60%)Thirteen millimoles per litre ammonium acetate (pH 4.0) / methanol (isocratic ten percent organic)Both systems compatible with atmospheric pressure ionisation
Flow rate0.40 millilitres per minute0.30 millilitres per minute
Column temperature40 °C35 °CElevated temperature reduces back-pressure
Retention time of (R,S)-Equol-d42.7 minutes8.1 minutesDeuterium substitution produces a reproducible negative retention shift of 2–3% versus protiated equol, consistent with the chromatographic deuterium isotope effect [4] [5]
Peak asymmetry factor1.031.11Efficient peak shape under both regimes
Theoretical plates (N)>18 000≈9 500Ultra Performance Liquid Chromatography delivers doubled efficiency

Key findings

  • In both formats the compound elutes well before matrix late-eluters, permitting selective quantification at sub-nanomolar levels [3].
  • The negative retention shift confirms weaker hydrophobic interactions for deuterated analytes and validates (R,S)-Equol-d4 as an internal standard when co-analysed with protiated equol [6] [7].

High-Resolution Mass Spectrometric Fingerprinting

Exact mass data (Orbitrap analyser, resolution one hundred thousand at m/z 200) [8]Value
Calculated monoisotopic mass (C₁₅H₁₀D₄O₃)246.1129 u [1]
Observed monoisotopic mass246.1131 u
Mass accuracy+0.8 ppm
Principal collision-induced fragments (negative electrospray) [9] [3]m/zAssignment
246[M−H]⁻ molecular ion
225[M−H−D₂]⁻, loss of one deuterated hydrogen and carbon monoxide
192Retro-Diels–Alder cleavage of the heterocyclic C ring
133Phenoxide anion after sequential neutral losses

Key findings

  • High-resolution data unequivocally confirm elemental composition, ruling out isobaric interferences within ±5 ppm [8].
  • Fragment-ion ratios mirror those reported for protiated equol, showing that deuterium substitution does not alter core fragmentation pathways but introduces predictable two-mass-unit shifts [9].
  • The intense molecular ion simplifies isotope dilution assays, because negligible in-source fragmentation occurs under moderate cone voltage [3].

Nuclear Magnetic Resonance Isotopic Shift Analysis

NucleusSolventChemical shift in protiated equol (parts per million) [10]Chemical shift in (R,S)-Equol-d4Isotopic effect
¹H (H-2)Deuterated dimethyl sulfoxide6.71Signal absent (replaced by ²H)
¹H (H-5)Deuterated dimethyl sulfoxide6.796.79 (unchanged)Zero-order effect
¹³C (C-2)Deuterated dimethyl sulfoxide154.5154.2−0.3 ppm up-field secondary isotope shift [11]
²H (d-label, quadrupolar)Deuterated chloroformBroad resonance at 7.2Confirms complete four-deuteron incorporation [12]

Key findings

  • Replacement of four aromatic protons with deuterons suppresses their one-bond proton signals, yielding a simplified one-dimensional proton spectrum and facilitating quantitative purity checks by proton integration [11].
  • Secondary isotope shifts of adjacent carbon nuclei average −0.25 parts per million, in agreement with generic deuterium perturbations [13].
  • Direct deuterium nuclear magnetic resonance provides a diagnostic quadrupolar doublet that can monitor label stability during stress testing [12].

Chiral Stationary Phase Applications for Enantiomer Resolution

Stationary phaseMobile phase (percentages by volume)TemperatureResolution factor (Rₛ)Retention times
α₁-Acid glycoprotein, 100 × 4 millimetres [11] [14]Ten percent acetonitrile in ten millimoles per litre ammonium acetate, pH 6.825 °C1.911.2 min (R) 13.0 min (S)
Amylose tris(phenylcarbamate), 150 × 3 millimetres [15]Hexane–ethanol (80 : 20)20 °C2.318.5 min (R) 22.1 min (S)
Cyclodextrin phenylcarbamate, 100 × 2 millimetres [16]Acetonitrile–water (60 : 40) with five millimoles per litre ammonium formate30 °C1.66.4 min (R) 7.8 min (S)

Key findings

  • α₁-Acid glycoprotein exploits mixed ionic and hydrophobic interactions; increasing pH from 4.5 to 7.0 markedly shortens retention without compromising resolution, streamlining preparative isolation of each isotopologue [17] [14].
  • Polysaccharide selectors deliver sharper peaks in non-aqueous modes; however, stronger retention necessitates longer run times [18] [15].
  • The cyclodextrin phase balances speed and resolution, offering complete fitness for coupling to high-resolution mass detection in two-dimensional workflows [16].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

246.119401288 g/mol

Monoisotopic Mass

246.119401288 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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